1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride

FAAH Inhibitor Medicinal Chemistry Scaffold Validation

Select 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride (CAS 2287289-62-5) to capitalize on a privileged spirocyclic scaffold validated by Pfizer researchers for superior FAAH inhibitory potency (k(inact)/K(i) >1500 M⁻¹s⁻¹). Its dual oxa-aza heteroatom system enhances hydrogen-bonding capacity and metabolic stability beyond generic spiro[4.5]decanes. With a high Fsp3 (0.75), this building block promotes aqueous solubility and reduced non-specific binding—critical for advancing fragment-based leads to high-quality candidates. Ideal for CNS drug discovery, pain, and inflammation programs.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 2287289-62-5
Cat. No. B2624238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride
CAS2287289-62-5
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESC1CNCCC12C=CCO2.Cl
InChIInChI=1S/C8H13NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h1-2,9H,3-7H2;1H
InChIKeyQEUVYJXDKUODGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride (CAS 2287289-62-5): A Spirocyclic Building Block for Medicinal Chemistry


1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride (CAS 2287289-62-5) is a spirocyclic heterocyclic building block featuring a fused oxa- and aza-containing ring system [1]. With a molecular formula of C8H14ClNO, a molecular weight of 175.7 g/mol, and a minimum purity of 95%, it serves as a versatile small molecule scaffold for drug discovery and chemical biology applications [1]. Its spirocyclic architecture is a privileged structure in medicinal chemistry, offering a defined, three-dimensional orientation that can be leveraged to optimize ligand-protein interactions [2].

Why 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride Cannot Be Substituted by Generic Spirocyclic Analogs


Generic substitution among spirocyclic building blocks fails because the specific topology and electronic environment of the 1-oxa-8-azaspiro[4.5]dec-3-ene scaffold confer unique pharmacokinetic and pharmacodynamic properties. While other spiro[4.5]decanes exist, the incorporation of both an oxygen atom (oxa) and a nitrogen atom (aza) into the ring system is a critical design feature [1]. This dual heteroatom system enhances hydrogen-bonding capacity and metabolic stability compared to simpler carbocyclic or mono-heteroatom spirocycles [1]. Furthermore, a seminal study by Pfizer scientists explicitly identified the 1-oxa-8-azaspiro[4.5]decane core as one of only two lead scaffolds that 'clearly distinguished themselves' from a panel of spirocyclic cores due to its 'superior potency' for inhibiting fatty acid amide hydrolase (FAAH) [2]. Therefore, the selection of this precise building block is a strategic decision to capitalize on validated molecular recognition properties that are not present in generically similar, but structurally distinct, alternatives.

Quantitative Evidence for Differentiating 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride (CAS 2287289-62-5)


Scaffold Potency for FAAH Inhibition: 1-Oxa-8-azaspiro[4.5]decane vs. Generic Spirocyclic Cores

In a direct, comparative study, Pfizer scientists evaluated a panel of spirocyclic cores for their ability to generate potent FAAH inhibitors. The 1-oxa-8-azaspiro[4.5]decane scaffold was identified as one of two lead series with FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, clearly distinguishing it from other spirocyclic cores on the basis of superior potency [1]. This study validates the scaffold as a privileged template for developing covalent or time-dependent inhibitors.

FAAH Inhibitor Medicinal Chemistry Scaffold Validation

Enhanced Physicochemical Profile: Fraction of sp3 Carbons (Fsp3) vs. Flat Aromatic Building Blocks

The target compound exhibits a high fraction of sp3-hybridized carbons (Fsp3) of 0.75, a metric directly correlated with improved clinical success rates by enhancing aqueous solubility and reducing non-specific binding [1]. This value is significantly higher than for planar aromatic building blocks (which typically have an Fsp3 near 0) and compares favorably to other saturated spirocycles. A high Fsp3 is a quantifiable advantage in constructing more 'drug-like' leads [2].

Drug Design Physicochemical Properties Fsp3

Proven Utility as a Scaffold for CNS-Penetrant Leads: M1 Muscarinic Agonists

Derivatives based on the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and shown to exhibit potent M1 muscarinic receptor affinity. In a study, compound 17 (2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) demonstrated potent in vitro and in vivo muscarinic activities [1]. Systematic modifications of this core yielded analogs with preferential affinity for M1 over M2 receptors and in vivo antiamnesic activity, leading to the selection of a clinical candidate (YM796) [1]. This contrasts with alternative scaffolds that may not have the same established track record for CNS target engagement.

CNS Drug Discovery Alzheimer's Disease Muscarinic Agonist

Defined Chemical Space for Analgesic and Neuroleptic Agent Development

A foundational US patent (4,321,379) explicitly protects 8-substituted-4-phenyl-1-oxa-8-azaspiro[4.5]dec-3-en-2-ones, which are directly derived from the target compound's core, as novel analgesic or neuroleptic agents [1]. This patent claim provides a legal and scientific precedent for using this specific core to generate compounds with therapeutic activity in pain and central nervous system disorders. This is a more specific and directed application than what is typically described for generic spirocyclic building blocks.

Pain Management Analgesic Neuroleptic

Recommended Application Scenarios for 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride (CAS 2287289-62-5)


Lead Generation for FAAH Inhibitors in Pain and Inflammation

Leverage the 1-oxa-8-azaspiro[4.5]dec-3-ene core as a privileged starting point for synthesizing novel FAAH inhibitors. The scaffold's validated ability to generate compounds with high FAAH k(inact)/K(i) potency (>1500 M⁻¹s⁻¹) [1] makes it a rational choice over other spirocyclic building blocks. The core can be readily elaborated via the secondary amine or the alkene moiety to optimize potency, selectivity, and pharmacokinetic properties for pain or inflammation targets.

Design of CNS-Penetrant Molecules for Neurological Disorders

Utilize this building block to construct M1 muscarinic agonists for Alzheimer's disease or other cognitive disorders. The proven track record of this scaffold in yielding brain-penetrant compounds with in vivo efficacy, as demonstrated by the clinical candidate YM796 [1], significantly de-risks CNS drug discovery programs. The physicochemical profile of the core, including a high Fsp3 (0.75), supports the design of molecules with favorable properties for crossing the blood-brain barrier.

Synthesis of Analgesic and Neuroleptic Compound Libraries

Employ 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride as a key intermediate for synthesizing 8-substituted-4-phenyl-1-oxa-8-azaspiro[4.5]dec-3-en-2-ones, a class of compounds with claimed analgesic and neuroleptic properties [1]. This application scenario provides a defined chemical space and intellectual property backdrop for developing novel therapeutic candidates for pain and psychiatric conditions, offering a more targeted approach than using a generic spirocyclic building block.

Scaffold for Enhancing Physicochemical Properties in Fragment-Based Drug Discovery

Use this building block as a core scaffold in fragment-based drug discovery to impart favorable physicochemical properties. The high Fsp3 (0.75) is a quantifiable metric that predicts improved aqueous solubility and reduced non-specific binding, which are crucial for advancing fragments to high-quality leads [1]. This makes it a superior alternative to planar, aromatic fragments when designing libraries intended to probe novel biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.